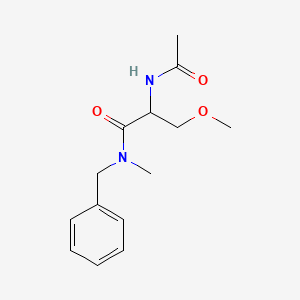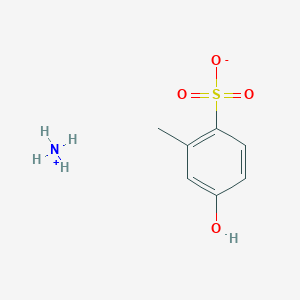
(6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one is a long-chain unsaturated ketone with a unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one typically involves the use of long-chain fatty acid esters as starting materials. One common method involves the reaction of methyl α-linolenate with sodium hydride in xylene at elevated temperatures (150°C) for several hours . This reaction results in the formation of the desired trienone compound through a series of dehydrogenation and isomerization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the trienone to corresponding alcohols or alkanes.
Substitution: The double bonds in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or hydroxylated derivatives, while reduction can produce saturated hydrocarbons or alcohols.
Scientific Research Applications
(6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one involves its interaction with specific molecular targets and pathways. The compound’s double bonds and ketone group enable it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(6Z,9Z,26Z,29Z)-Pentatriaconta-6,9,26,29-tetraen-18-one: This compound has an additional double bond compared to (6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one.
(3Z,6Z,9Z,26Z,29Z,32Z)-Pentatriaconta-3,6,9,26,29,32-hexaen-18-one: This compound contains six double bonds, making it more unsaturated.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and its long carbon chain. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C35H64O |
|---|---|
Molecular Weight |
500.9 g/mol |
IUPAC Name |
(6Z,9Z,26Z)-pentatriaconta-6,9,26-trien-18-one |
InChI |
InChI=1S/C35H64O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20H,3-10,12,14-16,21-34H2,1-2H3/b13-11-,19-17-,20-18- |
InChI Key |
CVJJEMUYOLEAQD-LTEAFHAISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


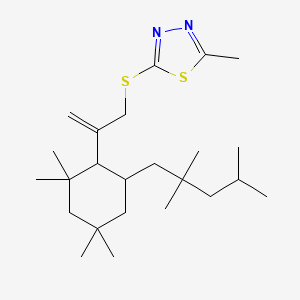

![6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B13856998.png)
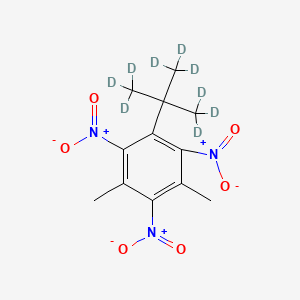
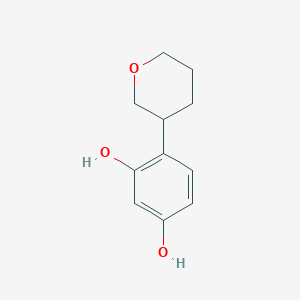
![3-Benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B13857025.png)





![1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13857064.png)
